(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide
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Overview
Description
(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a benzo[d]thiazole core, which is known for its diverse biological activities, and a tosyl group, which is often used to enhance the stability and reactivity of organic molecules.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit significant activity against certain types of bacteria
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound . It can be hypothesized that, like other similar compounds, it may interact with its targets leading to changes at the molecular level that result in its observed effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Methylation: The methyl group at the 3-position can be introduced via alkylation using a methylating agent like methyl iodide in the presence of a base.
Formation of the Ylidene Group: The ylidene group can be formed by reacting the benzo[d]thiazole derivative with an appropriate aldehyde or ketone under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products may include nitroso derivatives or other oxidized forms.
Reduction: Products may include amino derivatives.
Substitution: Products may include derivatives with different functional groups replacing the tosyl group.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as dyes or polymers.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole Derivatives: Compounds with similar benzo[d]thiazole cores, such as 2-aminobenzothiazole and 2-mercaptobenzothiazole, are known for their biological activities.
Tosyl Derivatives: Compounds with tosyl groups, such as tosylamide and tosylhydrazide, are used in various chemical and biological applications.
Uniqueness
(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide is unique due to its combination of a benzo[d]thiazole core, a nitro group, and a tosyl group. This combination imparts specific chemical and biological properties that may not be present in other similar compounds, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)-3-(4-methylphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S2/c1-12-3-6-14(7-4-12)28(25,26)10-9-17(22)19-18-20(2)15-8-5-13(21(23)24)11-16(15)27-18/h3-8,11H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGAEVXUDPMJOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N=C2N(C3=C(S2)C=C(C=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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